![molecular formula C12H24O6 B609256 m-PEG4-(CH2)3-methyl ester CAS No. 1920109-55-2](/img/structure/B609256.png)
m-PEG4-(CH2)3-methyl ester
Overview
Description
M-PEG4-(CH2)3-methyl ester is a PEG linker containing a methyl ester end group. The methyl ester can be hydrolyzed under strong basic conditions. The hydrophilic PEG chain increases the solubility of the compound in aqueous media .
Synthesis Analysis
M-PEG4-(CH2)3-methyl ester is a PEG- and Alkyl/ester-based PROTAC linker that can be used in the synthesis of PROTACs . It is available in various quantities for research purposes .Molecular Structure Analysis
The m-PEG4-(CH2)3-methyl ester molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 4 ethers (aliphatic) .Chemical Reactions Analysis
M-PEG4-(CH2)3-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of m-PEG4-(CH2)3-methyl ester is 264.32 g/mol . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications
PEG Linker
m-PEG4-(CH2)3-methyl ester is a PEG linker containing a methyl ester end group . This linker is used in the synthesis of various compounds, particularly in the field of drug development .
Solubility Enhancer
The hydrophilic PEG chain in m-PEG4-(CH2)3-methyl ester increases the solubility of the compound in aqueous media . This property is beneficial in pharmaceutical applications where improving the solubility of drug compounds is often a challenge .
Hydrolysis under Basic Conditions
The methyl ester end group of m-PEG4-(CH2)3-methyl ester can be hydrolyzed under strong basic conditions . This property can be utilized in various chemical reactions and synthesis processes .
Inert Mass Addition
m-PEG4-(CH2)3-methyl ester can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can be useful in various research applications, including the study of protein dynamics and the development of targeted drug delivery systems .
Aggregation Decrease
m-PEG4-(CH2)3-methyl ester can improve the solubility and decrease the aggregation of proteins or peptides without affecting their function . This is particularly useful in the field of protein research and drug development .
Proteolysis Protection
m-PEG4-(CH2)3-methyl ester can protect proteins from proteolysis . This property is beneficial in the study of proteins and in the development of protein-based drugs .
Mechanism of Action
Target of Action
The primary target of m-PEG4-(CH2)3-methyl ester is to serve as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
m-PEG4-(CH2)3-methyl ester, as a PEG linker, contains a methyl ester end group . This methyl ester can be hydrolyzed under strong basic conditions . The hydrophilic PEG chain increases the solubility of the compound in aqueous media .
Biochemical Pathways
The compound plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The introduction of PEG can increase the water solubility of PROTAC molecules, affecting cell permeability and thereby influencing oral absorption .
Pharmacokinetics
The pharmacokinetic properties of m-PEG4-(CH2)3-methyl ester are largely determined by its PEG linker structure . The hydrophilic PEG chain increases the solubility of the compound in aqueous media . This property can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly its bioavailability .
Result of Action
The primary result of the action of m-PEG4-(CH2)3-methyl ester is the increased solubility of the PROTAC molecules in aqueous media . This increased solubility can enhance the efficacy of the PROTACs by improving their cell permeability and oral absorption .
Action Environment
The action of m-PEG4-(CH2)3-methyl ester can be influenced by environmental factors such as pH. The methyl ester end group of the compound can be hydrolyzed under strong basic conditions . Therefore, the pH of the environment can influence the stability and efficacy of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKKRXIAOWIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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